molecular formula C24H36Cl2N2O6 B13389215 3-(3,4-Dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride

3-(3,4-Dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride

Cat. No.: B13389215
M. Wt: 519.5 g/mol
InChI Key: SSMHPJOVHYERFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to improve efficiency and reproducibility .

Chemical Reactions Analysis

Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- undergoes various chemical reactions, including:

Scientific Research Applications

Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H36Cl2N2O6

Molecular Weight

519.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/2C12H17NO3.2ClH/c2*1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;;/h2*3-4,7-8,10H,5-6,13H2,1-2H3;2*1H

InChI Key

SSMHPJOVHYERFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC(C2)N)OC.COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl.Cl

Origin of Product

United States

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